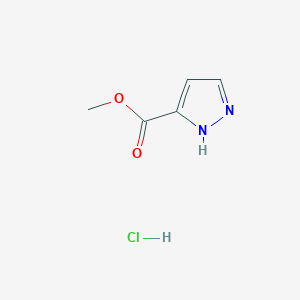

methyl 1H-pyrazole-5-carboxylate hydrochloride

Übersicht

Beschreibung

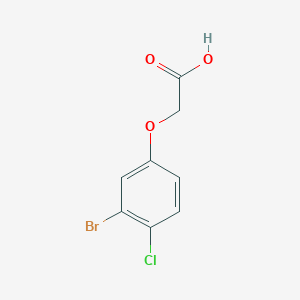

Methyl 1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C5H6N2O2 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of methyl 1H-pyrazole-5-carboxylate and its analogues has been reported in the literature . The synthesis involves a series of reactions, including condensation, oxidation, and cyclization . The process is facilitated by various catalysts and reagents, and the reaction conditions are carefully controlled to ensure the desired product .Molecular Structure Analysis

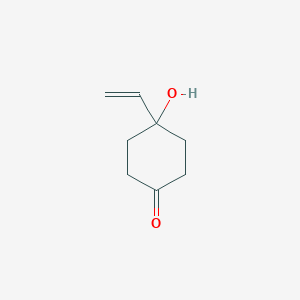

The molecular structure of methyl 1H-pyrazole-5-carboxylate consists of a pyrazole ring attached to a carboxylate group . The molecular weight of the compound is 126.113 Da .Chemical Reactions Analysis

Methyl 1H-pyrazole-5-carboxylate can undergo various chemical reactions. For instance, it can participate in cycloaddition reactions to form pyrazoles . It can also undergo oxidation and cyclization reactions to form a wide variety of pyrazole derivatives .Physical And Chemical Properties Analysis

Methyl 1H-pyrazole-5-carboxylate is a solid compound . It has a molecular formula of C5H6N2O2 and a molecular weight of 126.113 Da .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1-Methyl-1H-pyrazole-5-carboxylic acid serves as a valuable intermediate in the synthesis of drug molecules. Its ester derivatives, in particular, offer an attractive route for generating compounds with potential medicinal and biological properties . Researchers explore its use in designing novel drugs, especially those targeting specific diseases or biological pathways.

Insecticidal Activity

In the pursuit of potent insecticidal agents, scientists have synthesized a series of 1H-pyrazole-5-carboxylic acid derivatives (both esters and amides). These compounds exhibit significant insecticidal activity against pests such as Aphis fabae (black bean aphid). Notably, compound 7h demonstrated an impressive 85.7% mortality rate at a concentration of 12.5 mg/L .

Bone Health and Arthritis Research

While not directly related to the compound itself, research involving the aryl hydrocarbon receptor (Ahr) has implications for bone health. Dysregulation of osteoblasts and osteoclasts contributes to bone loss, a major concern in conditions like rheumatoid arthritis (RA). Investigating the role of Ahr in RA pathogenesis sheds light on potential therapeutic strategies, and 1-Methyl-1H-pyrazole-5-carboxylic acid may play a role in related studies .

Synthetic Strategies and Reaction Processes

The pyrazole scaffold, including 1-Methyl-1H-pyrazole-5-carboxylic acid, is synthesized using various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. Researchers examine the response processes involved in pyrazole formation, aiming to optimize synthetic routes and explore diverse applications .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and development of methyl 1H-pyrazole-5-carboxylate could involve the design and synthesis of novel derivatives with improved biological activities . Additionally, more studies are needed to understand the mechanism of action of the compound and its potential applications in various fields .

Wirkmechanismus

Target of Action

Methyl 1H-pyrazole-5-carboxylate hydrochloride is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These activities suggest that the compound may interact with multiple targets, each contributing to its overall pharmacological profile.

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit the aryl hydrocarbon receptor, suppressing the osteogenesis of mesenchymal stem cells .

Biochemical Pathways

For example, the inhibition of the aryl hydrocarbon receptor can impact various downstream effects, including the regulation of cell growth and differentiation .

Result of Action

For instance, the suppression of the aryl hydrocarbon receptor can lead to the inhibition of osteogenesis in mesenchymal stem cells .

Eigenschaften

IUPAC Name |

methyl 1H-pyrazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-3-6-7-4;/h2-3H,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVFFMWRVMFEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1H-pyrazole-5-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)

![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)

![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)

amine](/img/structure/B6611963.png)